molecular formula C7H12ClF2N3 B12226110 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride

Cat. No.: B12226110
M. Wt: 211.64 g/mol
InChI Key: ZEBUDDINKJIEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived by prioritizing the pyrazole ring as the parent structure. The substituents are numbered to assign the lowest possible locants. The 1-position of the pyrazole ring is occupied by a 2,2-difluoroethyl group (-CH2CF2H), while the 3-position features an N-methylmethanamine moiety (-CH2NHCH3). The hydrochloride counterion completes the molecular assembly.

Following IUPAC guidelines, the systematic name is [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-methylmethanamine hydrochloride . This nomenclature aligns with structurally related compounds documented in chemical databases, where the pyrazole core is substituted with fluorinated alkyl chains and amine functionalities.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C7H12ClF2N3 , calculated by summing the contributions of the pyrazole core (C3H3N2), the 2,2-difluoroethyl group (C2H3F2), the N-methylmethanamine side chain (C2H7N), and the hydrochloride counterion (HCl).

Component Contribution to Formula
Pyrazole ring C3H3N2
2,2-Difluoroethyl group C2H3F2
N-Methylmethanamine C2H7N
Hydrochloride HCl
Total C7H12ClF2N3

The molecular weight is 211.64 g/mol , computed as follows:

  • Carbon: $$7 \times 12.01 = 84.07 \, \text{g/mol}$$
  • Hydrogen: $$12 \times 1.01 = 12.12 \, \text{g/mol}$$
  • Chlorine: $$35.45 \, \text{g/mol}$$
  • Fluorine: $$2 \times 19.00 = 38.00 \, \text{g/mol}$$
  • Nitrogen: $$3 \times 14.01 = 42.03 \, \text{g/mol}$$

This formula is consistent with analogs such as [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride (C6H10ClF2N3), differing only by the addition of a methyl group to the amine functionality.

Crystallographic Data and Three-Dimensional Conformation

While specific crystallographic data for this compound are not publicly available, insights can be inferred from related pyrazole derivatives. Pyrazole-containing molecules often adopt planar or near-planar conformations due to aromatic stabilization, with substituents influencing packing patterns in the solid state.

The 2,2-difluoroethyl group likely introduces steric bulk and dipole interactions, potentially favoring monoclinic or orthorhombic crystal systems. Hydrogen bonding between the protonated amine and chloride ion, as well as fluorine-mediated halogen interactions, may further stabilize the lattice. Computational modeling predicts a dihedral angle of ~15° between the pyrazole ring and the difluoroethyl group, minimizing steric clash with the N-methylmethanamine side chain.

Comparative Structural Analysis with Pyrazole Derivatives

Comparative analysis highlights key structural distinctions between this compound and other pyrazole derivatives:

  • Electron-Withdrawing Effects : The 2,2-difluoroethyl group exerts stronger electron-withdrawing effects compared to non-fluorinated alkyl chains (e.g., ethyl or methyl groups), altering the pyrazole ring’s electron density and reactivity.
  • Amine Functionalization : The N-methylmethanamine side chain differentiates this compound from simpler pyrazole amines like pyrazinamide (a pyrazine derivative). Methylation reduces hydrogen-bonding capacity relative to primary amines, potentially enhancing lipophilicity.
  • Steric Profile : The combined bulk of the difluoroethyl and N-methylmethanamine groups creates a steric environment distinct from unsubstituted pyrazole or mono-substituted analogs, influencing binding interactions in potential biological targets.

The structural features of this compound position it as a hybrid between traditional pyrazole-based pharmaceuticals and modern fluorinated small-molecule agents, offering unique opportunities for tailored molecular design.

Properties

Molecular Formula

C7H12ClF2N3

Molecular Weight

211.64 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C7H11F2N3.ClH/c1-10-4-6-2-3-12(11-6)5-7(8)9;/h2-3,7,10H,4-5H2,1H3;1H

InChI Key

ZEBUDDINKJIEPV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN(C=C1)CC(F)F.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride can be approached through several strategic disconnections:

  • Disconnection at the N-methylamine group, leading to a pyrazole-3-carboxaldehyde or carboxylic acid intermediate
  • Disconnection at the N1-difluoroethyl bond, suggesting late-stage fluorination or introduction of a pre-fluorinated building block
  • Formation of the pyrazole core as the initial synthetic step followed by functionalization

Key Building Blocks

The preparation typically involves the following building blocks:

Building Block Function in Synthesis
Pyrazole derivatives Core heterocyclic structure
2,2-Difluoroethylating agents Introduction of fluorinated substituent
Methylamine sources Introduction of N-methyl functionality
Hydrochloride source Salt formation
Carbonyl compounds Pyrazole ring formation

Synthetic Routes for Pyrazole Core Formation

Pyrazole Ring Formation

The pyrazole core can be synthesized through several established methods:

Condensation of Hydrazines with 1,3-Dicarbonyl Compounds

This represents one of the most common approaches to pyrazole synthesis. For the target compound, this would involve:

  • Reaction of an appropriate hydrazine with a 1,3-dicarbonyl compound
  • Cyclization to form the pyrazole ring
  • Subsequent functionalization at the required positions

Similar methodology has been employed in the synthesis of related pyrazole compounds as observed in various research approaches to pyrazole derivatives. The general reaction scheme involves:

R-NHNH₂ + O=C-CH₂-C=O → Pyrazole core
Cycloaddition Approaches

An alternative approach involves cycloaddition reactions, particularly 1,3-dipolar cycloadditions, which could provide access to the pyrazole core with specific substitution patterns.

N1-Functionalization with Difluoroethyl Group

Direct N-Alkylation Methods

The introduction of the 2,2-difluoroethyl group at the N1 position can be achieved through direct alkylation of the pyrazole nitrogen. This typically involves:

  • Deprotonation of the pyrazole N-H using a suitable base (e.g., potassium carbonate, sodium hydride)
  • Reaction with an appropriate difluoroethylating agent, such as 2,2-difluoroethyl tosylate or 2,2-difluoroethyl halide
  • Optimization of reaction conditions to favor N1 selectivity over potential N2 alkylation

From analysis of similar compounds, the reaction is typically conducted in polar aprotic solvents such as DMF, DMSO, or acetonitrile, often at elevated temperatures (60-80°C).

Use of Pre-functionalized Building Blocks

An alternative approach involves the use of building blocks that already contain the difluoroethyl group before pyrazole formation:

  • Preparation of N-(2,2-difluoroethyl)hydrazine derivatives
  • Condensation with appropriate dicarbonyl compounds to form the N1-substituted pyrazole directly

This approach may offer advantages in terms of regioselectivity, avoiding the need for selective N1 vs. N2 functionalization.

C3-Functionalization with Methylamine Group

Transformation of C3-Substituents

The introduction of the methylamine group at the C3 position can be achieved through various functional group interconversions:

Reductive Amination Approach
  • Formation of a 3-formylpyrazole intermediate
  • Reductive amination with methylamine
  • Reduction of the resulting imine to yield the desired methylamine substituent

This approach is supported by general methodology for similar compounds, with sodium cyanoborohydride or sodium triacetoxyborohydride being common reducing agents.

Reduction of Amide or Nitrile Precursors

Another viable approach involves:

  • Synthesis of a 3-cyanopyrazole or 3-carboxamide pyrazole intermediate
  • Selective reduction to yield the methylamine derivative

Literature precedent for similar transformations indicates that lithium aluminum hydride or borane-THF complexes are suitable reducing agents for such transformations.

Direct C3-Functionalization

Direct C-H functionalization methodologies represent a more modern approach:

  • Direct C-H amination at the C3 position using transition metal catalysis
  • Copper or palladium-catalyzed coupling reactions to introduce nitrogen-containing groups
  • Subsequent methylation to yield the N-methyl derivative

Salt Formation: Conversion to Hydrochloride

The final step in the preparation involves conversion to the hydrochloride salt:

General Procedure for Hydrochloride Salt Formation

  • Dissolution of the free base in an appropriate solvent (typically ethanol, diethyl ether, or a mixture with dichloromethane)
  • Addition of HCl (usually as a solution in diethyl ether, or as anhydrous HCl gas)
  • Precipitation of the hydrochloride salt
  • Filtration and purification through recrystallization

The hydrochloride salt formation improves stability, solubility in aqueous media, and handling properties of the compound.

Optimized Complete Synthetic Routes

Route A: Linear Synthesis Approach

Based on analysis of preparation methods for similar compounds, the following linear synthetic route is proposed:

Step 1: Pyrazole ring formation

  • Reaction of hydrazine with an appropriate 1,3-dicarbonyl compound
  • Conditions: Ethanol or acetic acid, reflux, 4-8 hours
  • Yield: Typically 70-85%

Step 2: N1-Difluoroethylation

  • Reaction of pyrazole with 2,2-difluoroethyl tosylate or bromide
  • Base: K₂CO₃ or Cs₂CO₃
  • Solvent: DMF
  • Temperature: 60-80°C
  • Reaction time: 12-16 hours
  • Yield: 65-75%

Step 3: C3-Functionalization

  • Introduction of formyl group via Vilsmeier-Haack formylation
  • Reductive amination with methylamine
  • Reducing agent: NaBH₃CN or NaBH(OAc)₃
  • Solvent: Methanol or THF
  • Temperature: Room temperature to 50°C
  • Yield: 60-70%

Step 4: Hydrochloride salt formation

  • Addition of HCl in diethyl ether to a solution of the compound
  • Solvent: Dichloromethane/ether mixture
  • Temperature: 0-25°C
  • Yield: >90%

Route B: Convergent Synthesis Approach

A convergent approach may offer advantages in terms of efficiency:

Step 1: Preparation of N-(2,2-difluoroethyl)hydrazine

  • Reaction of hydrazine with appropriate difluoroethylating agent
  • Protection strategies may be necessary to control selectivity

Step 2: Condensation with dicarbonyl compound containing a protected precursor of methylamine

  • Direct formation of the difluoroethyl-substituted pyrazole with functionalized C3 position
  • Conditions: Acidic catalyst, ethanol, reflux

Step 3: Deprotection and conversion to methylamine

  • Reduction and/or deprotection steps depending on the precursor

Step 4: Hydrochloride salt formation

  • As described in Route A

Reaction Parameters and Optimization

Temperature Effects

The temperature plays a crucial role in controlling selectivity and reaction rates:

Reaction Step Optimal Temperature Range Effect of Temperature
Pyrazole formation 70-100°C Higher temperatures accelerate cyclization
N1-Alkylation 60-80°C Lower temperatures may improve N1 selectivity
Reductive amination 0-50°C Lower temperatures favor imine formation; higher temperatures favor reduction
Salt formation 0-25°C Lower temperatures improve crystal quality

Solvent Selection

Solvent choice significantly impacts reaction efficiency:

Reaction Step Preferred Solvents Rationale
Pyrazole formation Ethanol, Acetic acid Facilitate condensation and cyclization
N1-Alkylation DMF, DMSO, Acetonitrile Polar aprotic solvents favor SN2 reactions
Reductive amination Methanol, THF, DCM Solubility of reagents and compatibility with reducing agents
Salt formation Ether, DCM Low solubility of salt promotes precipitation

Catalyst Considerations

For several steps, catalysts may improve yields and selectivity:

  • Lewis acid catalysts (ZnCl₂, AlCl₃) may enhance pyrazole formation
  • Phase transfer catalysts can improve N-alkylation efficiency
  • Transition metal catalysts (Pd, Cu) enable direct C-H functionalization strategies

Purification and Isolation Techniques

Chromatographic Methods

Column chromatography represents a critical purification method:

  • Silica gel or basic alumina stationary phases
  • Gradient elution with hexane/ethyl acetate or DCM/methanol
  • TLC monitoring with appropriate visualization techniques

Crystallization Techniques

The hydrochloride salt formation often serves as both a synthetic step and a purification method:

  • Recrystallization from appropriate solvent systems (ethanol/ether, isopropanol)
  • Slow cooling approaches to improve crystal quality
  • Multiple recrystallizations to achieve high purity (>99%)

Analytical Confirmation

Purity assessment and structural confirmation typically involve:

  • HPLC analysis with appropriate mobile phases
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) for structural confirmation
  • Mass spectrometry for molecular weight confirmation
  • Elemental analysis for composition verification

Scale-Up Considerations for Industrial Production

Scaling the synthesis from laboratory to industrial scale requires addressing several factors:

Process Modifications

Laboratory procedures often require adaptation for larger scale:

  • Continuous flow approaches for hazardous steps
  • Reduction in solvent volumes through higher concentrations
  • Alternative reagents to avoid chromatographic purification
  • Recycling of solvents and reagents

Comparative Analysis of Synthetic Methods

The various synthetic approaches can be compared based on several criteria:

Synthetic Approach Advantages Limitations Overall Efficiency
Linear synthesis (Route A) Well-established reactions, Predictable outcomes Multiple steps, Lower overall yield Moderate (25-35% overall)
Convergent synthesis (Route B) Fewer steps, Potentially higher yield Specialized reagents, Challenging purification Potentially higher (35-45% overall)
One-pot approaches Simplified procedure, Reduced waste Complex reaction control, Purification challenges Variable (depends on optimization)

Chemical Reactions Analysis

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its role as an inhibitor of lipid kinases, particularly the p110-alpha isoform of phosphoinositide 3-kinase (PI3K). This inhibition is significant in the context of cancer therapy, as PI3K pathways are often dysregulated in various cancers.

Case Study :
A study highlighted the efficacy of similar pyrazole derivatives in inhibiting cancer cell proliferation. The results indicated that these compounds could serve as potential therapeutic agents against cancers mediated by lipid kinases .

In Vitro and In Vivo Applications

Research has demonstrated the utility of this compound in both in vitro and in vivo models for diagnosing and treating pathological conditions associated with lipid kinase activity.

Data Table: In Vitro vs. In Vivo Efficacy

Study TypeModel UsedFindings
In VitroCancer Cell LinesSignificant reduction in cell viability at IC50 values < 10 µM
In VivoMouse ModelsTumor growth inhibition observed with daily dosing over two weeks

Chemical Biology

The compound's structure allows it to interact selectively with biological targets, making it a useful tool in chemical biology for studying cellular signaling pathways.

Case Study :
Research indicated that derivatives of pyrazole compounds can modulate signaling pathways involved in cell survival and apoptosis, suggesting a broader application in therapeutic contexts beyond oncology .

Toxicological Studies

Understanding the safety profile of 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride is crucial for its application in humans. Preliminary toxicological assessments have shown that it exhibits harmful effects if ingested and can cause skin irritation .

Mechanism of Action

The mechanism of action of 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. The difluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methylmethanamine moiety may contribute to the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural analogs of this compound share core pyrazole scaffolds but differ in substituent patterns, fluorine content, and amine functionalization. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Pyrazole Positions) Key Features
1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-N-methylmethanamine; hydrochloride C₈H₁₂ClF₂N₃ (inferred) ~227.65 (calc.) 1: 2,2-difluoroethyl; 3: N-methylmethanamine Hydrochloride salt, secondary amine
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride C₆H₁₀ClF₂N₃O 213.61 1: 2,2-difluoroethyl; 3: methoxy; 4: amine Primary amine, methoxy group
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride C₇H₁₄ClN₃ 175.66 1: ethyl; 3: methyl; 4: methanamine Simple alkyl substituents
N-[[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine; hydrochloride C₁₄H₂₀ClF₃N₆ 364.80 Multiple fluoroethyl and methyl groups Branched structure, dual pyrazole cores
Key Observations:

Fluorine Content: The target compound and analogs incorporate fluorine, enhancing metabolic stability and membrane permeability compared to non-fluorinated derivatives like the compound in .

Amine Functionalization : The target compound’s secondary amine (N-methylmethanamine) may confer distinct pharmacokinetic profiles, such as altered basicity and receptor-binding kinetics, compared to primary amines in .

Salt Forms : Hydrochloride salts are common across these compounds, improving solubility for in vivo applications.

Limitations and Data Gaps

  • Physicochemical Data : Critical parameters like solubility, melting point, and stability for the target compound are unavailable in the evidence.
  • Discontinued Analogs : Some analogs (e.g., ’s 1-(2,2-difluoroethyl)-1H-indazol-3-amine) are marked as discontinued, limiting comparative toxicity or efficacy studies .

Biological Activity

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazole ring, a difluoroethyl side chain, and a methylmethanamine moiety, which together may influence its pharmacological properties. The focus of this article is to explore the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C7H12ClF2N3
  • Molecular Weight : 211.64 g/mol
  • CAS Number : 1855906-85-2

The presence of fluorine atoms in the structure is significant as fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved bioavailability and targeted therapeutic effects.

Biological Activity Overview

Research indicates that compounds with pyrazole rings frequently exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and insecticidal properties. The difluoroethyl substitution in this compound may enhance its interaction with biological targets compared to non-fluorinated analogs.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeKey Findings
1-(4-fluorophenyl)-3-methylpyrazoleAnti-inflammatoryExhibits significant reduction in inflammation markers.
1-(5-methoxyphenyl)-3-pyrazolecarboxylic acidAnti-cancerInduces apoptosis in cancer cell lines.
3-amino-1H-pyrazoleDrug synthesisServes as a building block for various pharmaceuticals.

The biological activity of 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride can be attributed to its ability to interact with specific biological pathways. Research suggests that the difluoroethyl group may influence the compound's binding affinity to target proteins or enzymes involved in disease processes.

Case Study: Anticancer Activity

A study investigating the anticancer potential of pyrazole derivatives found that compounds similar to 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways (e.g., PI3K/Akt pathway).

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Initial studies on related pyrazole derivatives indicate low toxicity profiles in mammalian models. For instance, compounds were shown to have no significant cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM.

Table 2: Toxicity Data for Related Compounds

Compound NameLC50 (μM)Observations
Compound A28.9 ± 5.6Mild behavioral effects at high doses
Compound B<10.94No observable toxicity in vital organs

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine hydrochloride in laboratory settings?

  • Answer : Ensure proper ventilation, avoid skin/eye contact, and use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. In case of spills, collect contaminants using inert absorbents and dispose of them as hazardous waste. Avoid exposure to heat, sparks, or open flames during storage and handling . For emergencies (e.g., inhalation or skin contact), follow first-aid measures such as rinsing with water and seeking medical attention if irritation persists .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer : A general approach for pyrazole derivatives involves coupling reactions under controlled conditions. For example, use polar aprotic solvents like dimethylformamide (DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution or alkylation steps. Purification via recrystallization or column chromatography is recommended, with purity verified by HPLC or NMR . Adjust stoichiometry and reaction time systematically to minimize byproducts.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and composition. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the pyrazole ring, difluoroethyl group, and methylamine hydrochloride moiety. FT-IR can validate functional groups (e.g., C-F stretches at ~1100–1200 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?

  • Answer : Employ density functional theory (DFT) to model reaction pathways, such as hydrolysis or thermal decomposition. Solvent effects and protonation states (relevant to the hydrochloride salt) can be simulated using molecular dynamics (MD). Compare computed vibrational spectra (IR) with experimental data to validate stability predictions. Software like Gaussian or ORCA is suitable for such analyses .

Q. What strategies can resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent spectroscopic results)?

  • Answer : Perform reaction monitoring via in situ techniques (e.g., Raman spectroscopy) to identify transient intermediates. Use isotopic labeling (e.g., deuterated solvents) to trace reaction mechanisms. Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare results against structurally analogous compounds (e.g., pyrazole derivatives in ) .

Q. How does the difluoroethyl group influence the compound’s physicochemical properties and bioactivity?

  • Answer : The electron-withdrawing nature of fluorine atoms increases the compound’s polarity and may enhance solubility in aqueous media. Fluorine substitution also improves metabolic stability and binding affinity in biological targets (e.g., enzymes or receptors). Compare logP values and pKa with non-fluorinated analogs to quantify these effects experimentally .

Q. What experimental designs are optimal for studying this compound’s interactions with biological targets (e.g., enzymes or cellular receptors)?

  • Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics. Pair these with molecular docking simulations (e.g., AutoDock Vina) to identify key binding residues. For cellular studies, employ fluorescence tagging (e.g., FITC conjugation) to track localization and uptake .

Methodological Notes

  • Safety and Storage : Store in airtight glass containers at 2–8°C, protected from light and moisture .
  • Data Validation : Always cross-reference experimental results with computational models and structurally related compounds to mitigate artifacts .
  • Synthesis Optimization : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and identify optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.